LogP and Rotatable Bond Count Comparison Against 4-(Isobutyrylamino)benzoic acid
The calculated partition coefficient (LogP) and rotatable bond count are key determinants of a compound's drug-likeness, impacting membrane permeability and oral bioavailability. 3-(Isobutyrylamino)-4-methylbenzoic acid exhibits a calculated LogP of 1.88 and has 3 rotatable bonds, as reported in the Hit2Lead chemical catalog . In contrast, its positional isomer, 4-(isobutyrylamino)benzoic acid, has a calculated LogP of 2.04 . This difference of 0.16 LogP units indicates that the target compound is less lipophilic, which can translate to higher aqueous solubility. Furthermore, the additional rotatable bond in the target compound, compared to simpler analogs like 3-(isobutyrylamino)benzoic acid (which lacks the 4-methyl group), provides greater conformational flexibility . This flexibility can be advantageous for binding to certain protein pockets but may also carry an entropic penalty.
| Evidence Dimension | Calculated lipophilicity (LogP) and conformational flexibility (Rotatable Bonds) |
|---|---|
| Target Compound Data | LogP = 1.88, Rotatable Bonds = 3 |
| Comparator Or Baseline | 4-(Isobutyrylamino)benzoic acid: LogP = 2.04 (Rotatable bonds not specified but expected to be 2 based on structure) |
| Quantified Difference | ΔLogP = -0.16; +1 Rotatable Bond vs simpler 3-substituted analog |
| Conditions | Calculated property, Hit2Lead database |
Why This Matters
These physicochemical differences can significantly impact behavior in in vitro ADME assays and guide the selection of compounds with optimal properties for lead optimization.
